![molecular formula C17H15N3O3S B2419957 (E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681156-72-9](/img/structure/B2419957.png)
(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . It’s been found in the secondary metabolites of certain microorganisms .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-one derivatives often involves coupling reactions with various reagents . For example, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The structure of benzo[d]thiazol-2(3H)-one derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol-2(3H)-one derivatives can vary widely depending on the specific derivative and reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives can be determined using various analytical techniques .
Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) investigated the stability and degradation pathways of nitisinone, a compound with some structural relevance. The study's focus on stability in various conditions, identification of degradation products, and the implications for medical applications offers insights into similar research methodologies that could be applied to “(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” (H. Barchańska et al., 2019).
Antimicrobial and Anticancer Potential of Benzothiazoles
Benzothiazole derivatives, including those with nitro groups, have been explored for their broad spectrum of antimicrobial and anticancer activities. The versatility of the benzothiazole scaffold allows for significant pharmaceutical applications, suggesting that related compounds might be developed for similar purposes (A. Kamal et al., 2015).
Central Nervous System (CNS) Acting Drugs
Research on the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent CNS acting drugs highlights the potential neurological applications of structurally related compounds. This indicates an area of interest for exploring the effects of “(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” on the CNS (S. Saganuwan, 2020).
Environmental Impact and Degradation
Investigations into the environmental fate, behavior, and degradation processes of organic compounds, such as parabens, provide a model for studying the environmental impact of chemical compounds. This research avenue could be relevant for assessing the ecological footprint and degradation pathways of benzothiazole derivatives (Camille Haman et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-nitro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-8-11(2)15-14(9-10)24-17(19(15)3)18-16(21)12-4-6-13(7-5-12)20(22)23/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLUEBLWWFMYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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